molecular formula C34H66O19 B1192367 Bis-PEG15-acid

Bis-PEG15-acid

Cat. No. B1192367
M. Wt: 778.88
InChI Key: KNRIWNYTOHJYRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis-PEG15-acid is a homobifunctional PEG derivative which will react with an amine-containing moiety in the presence of a coupling reagent. Bis PEGs can be used to modify proteins, peptides and other materials via amino or other acid reactive chemical groups. It can also be converted to N-hydroxysuccinimide active esters which can be widely used in bioconjugation.

Scientific Research Applications

Colloidal Stability in Nanocrystals

Bis-PEG15-acid derivatives are used to provide colloidal stability to semiconductor quantum dots and gold nanoparticles under extreme conditions. This application is crucial in bio-related studies where resistance to degradation at extreme pHs, high electrolyte concentrations, and thiol-rich environments is required (Stewart et al., 2010).

Synthesis of Bis-Phosphonomethyl Amino-Terminated PEG

Bis-PEG15-acid is involved in the synthesis of bis(phosphonomethyl)amino- and bis[(dimethoxyphosphoryl)methyl]amino-terminated poly(ethylene glycol) samples. These samples are prepared from commercially available PEG, showcasing the versatility and adaptability of PEG derivatives in chemical synthesis (Turrin, Hameau & Caminade, 2012).

Photoinitiated Optical Anisotropy

Bis-PEG15-acid forms part of linear-dendritic diblock copolymers used in the synthesis of new photoaddressable materials. These materials have applications in creating optical anisotropy, which is significant in the field of materials science and photonic technologies (Barrio et al., 2009).

Solid Support for Peptide Synthesis

A bis(2-sulfanylethyl)amino PEG-based resin enables the synthesis of large peptides using Fmoc-SPPS, demonstrating its usefulness in peptide chemistry and drug development (Boll et al., 2014).

properties

Product Name

Bis-PEG15-acid

Molecular Formula

C34H66O19

Molecular Weight

778.88

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C34H66O19/c35-33(36)1-3-39-5-7-41-9-11-43-13-15-45-17-19-47-21-23-49-25-27-51-29-31-53-32-30-52-28-26-50-24-22-48-20-18-46-16-14-44-12-10-42-8-6-40-4-2-34(37)38/h1-32H2,(H,35,36)(H,37,38)

InChI Key

KNRIWNYTOHJYRI-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Bis-PEG15-acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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